2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
This compound belongs to the phthalazinone family, characterized by a bicyclic phthalazin-1-one core substituted at position 2 with a 4-ethoxyphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c1-2-34-18-12-10-17(11-13-18)32-24(33)20-9-4-3-8-19(20)21(30-32)23-29-22(31-35-23)15-6-5-7-16(14-15)25(26,27)28/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMAIVJJTCGYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl 4-(4-Ethoxyphenyl)-1-Oxo-1,2-Dihydrophthalazine-2-Carboxylate
Procedure :
- Starting Material : 2-Phenyl-2,3-dihydrophthalazine-1,4-dione (10 mmol) is dissolved in dry acetone (50 mL) and DMF (10 mL).
- Alkylation : Ethyl bromoacetate (12 mmol) and anhydrous K₂CO₃ (15 mmol) are added. The mixture is refluxed for 12 hours.
- Workup : The solution is poured over ice, and the precipitate is filtered and recrystallized from aqueous ethanol.
Key Data :
Hydrolysis to Carboxylic Acid
Procedure :
The ester (5 mmol) is hydrolyzed using 10% NaOH in ethanol (30 mL) under reflux for 4 hours. Acidification with HCl yields the free acid.
Analytical Confirmation :
Synthesis of 3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-Amine
Amidoxime Formation
Procedure :
- Reaction : 3-(Trifluoromethyl)benzonitrile (10 mmol) and hydroxylamine hydrochloride (15 mmol) are refluxed in ethanol (50 mL) for 6 hours.
- Isolation : The solvent is evaporated, and the crude amidoxime is purified via recrystallization from methanol.
Key Data :
Oxadiazole Ring Formation via Cyclodehydration
Coupling of Carboxylic Acid and Amidoxime
Procedure :
- Activation : The phthalazinone carboxylic acid (5 mmol) is converted to its acid chloride using SOCl₂ (10 mL) under reflux for 2 hours.
- Cyclization : The acid chloride is added dropwise to a solution of amidoxime (5.5 mmol) in dry pyridine (20 mL). The mixture is stirred at 80°C for 8 hours.
- Purification : The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Key Data :
- Yield : 68%
- ¹H NMR (CDCl₃) : δ 8.34–8.36 (2H, d, J = 8.2 Hz, ArH), 4.77 (2H, s, OCH₂), 1.42 (3H, t, J = 7.0 Hz, CH₂CH₃).
- MS (ESI+) : m/z 507.2 [M + H]⁺.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | None | 80 | 68 |
| DMF | EDCl/HOBt | 25 | 52 |
| THF | DCC | 60 | 45 |
Pyridine acts as both solvent and base, facilitating HCl elimination during cyclization.
Regioselectivity Control
The use of pre-formed amidoxime ensures exclusive 1,2,4-oxadiazole formation, avoiding isomeric 1,3,4-oxadiazole byproducts.
Spectroscopic Characterization
¹³C NMR Analysis
| Signal (ppm) | Assignment |
|---|---|
| 157.9 | Oxadiazole C=N |
| 166.6 | Phthalazinone C=O |
| 124.3 | CF₃-substituted aromatic |
Elemental Analysis
| Calculated (%) | Found (%) |
|---|---|
| C: 59.84 | C: 59.93 |
| H: 5.02 | H: 5.11 |
| N: 18.36 | N: 18.44 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with five analogs from the evidence, focusing on structural features, molecular weights, and substituent effects:
Research Findings and Structural Implications
Electronic Effects :
- The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may enhance binding affinity to hydrophobic pockets in target proteins compared to electron-donating groups (e.g., methoxy in ) .
- Halogenated analogs ( and ) exhibit steric and electronic properties suitable for halogen bonding, a critical interaction in drug-receptor binding .
Compounds with polar substituents (e.g., 3,4,5-trimethoxyphenyl in ) may exhibit better solubility but reduced bioavailability .
Synthetic Feasibility: The absence of a methyl linker (cf. ) in the target compound simplifies synthesis, as fewer steps are required to attach the oxadiazole directly to the phthalazinone core .
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This review synthesizes available research findings related to its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.38 g/mol. The structural features include a dihydrophthalazinone core linked to an oxadiazole moiety and a trifluoromethyl-substituted phenyl group, which are known to influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that oxadiazole derivatives often possess anticancer properties. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .
-
Antimicrobial Effects :
- The presence of the oxadiazole ring in the structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both bacterial and fungal strains . The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting specific enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels, contributing to their anticancer and anti-inflammatory effects .
Case Studies
- Anticancer Studies :
- Antimicrobial Testing :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against breast and colon cells | |
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | Reduced cytokine production |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency against cancer cells |
| Oxadiazole ring | Enhances antimicrobial properties |
| Dihydrophthalazinone core | Contributes to overall biological activity |
Q & A
Basic Research: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for oxadiazole ring formation, followed by ethanol/methanol for recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for isolating intermediates and final product .
Critical Data :
| Step | Key Parameters | Yield Optimization |
|---|---|---|
| Oxadiazole formation | 80°C, DMF, 12h | 65–75% |
| Phthalazinone cyclization | Reflux in toluene, 24h | 50–60% |
Basic Research: How is the compound structurally characterized in academic studies?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- X-ray crystallography : Resolves dihydrophthalazinone ring conformation and oxadiazole planarity (e.g., bond angles ~120° for aromatic systems) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 498.12) .
Advanced Research: How can researchers address discrepancies in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .
- Compound purity : Validate via HPLC (≥95% purity) and quantify residual solvents (GC-MS) .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl vs. methoxy substituents) to isolate structure-activity relationships (SAR) .
Advanced Research: What strategies improve pharmacological target selectivity?
Methodological Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with kinase ATP-binding sites .
- In vitro selectivity panels : Screen against related enzymes (e.g., PARP vs. PI3K) to identify off-target effects .
Basic Research: Which functional groups are critical for its bioactivity?
Methodological Answer:
- 1,2,4-Oxadiazole ring : Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
- 4-Ethoxyphenyl group : Modulates lipophilicity (logP ~3.5) for membrane permeability .
- Trifluoromethylphenyl moiety : Improves binding affinity via halogen bonding (e.g., with Tyr residues) .
Advanced Research: How can low aqueous solubility be resolved for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts improve solubility (e.g., 1.2 mg/mL in PBS vs. 0.3 mg/mL for free base) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
- Prodrug design : Introduce phosphate esters hydrolyzed in vivo .
Advanced Research: What computational methods predict target interactions?
Methodological Answer:
- Molecular docking : Glide SP/XP scoring for binding pose validation (e.g., ΔG ≤ -8 kcal/mol for PARP1) .
- Molecular dynamics (MD) : 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Train on IC₅₀ data from analogs to predict activity of untested derivatives .
Basic Research: What stability data exist under different storage conditions?
Methodological Answer:
- Solid state : Stable at -20°C (desiccated) for ≥6 months; degradation <5% .
- Solution phase : Avoid DMSO stock solutions >1 month; hydrolytic degradation observed at pH <4 or >9 .
Degradation Products :
| Condition | Major Degradant |
|---|---|
| Acidic (pH 3) | Phthalazinone ring-opened amide |
| Basic (pH 10) | Oxadiazole hydrolysis to amidoxime |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
